

Executive Summary: Resolving the Identity of TPOP146

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Compound of Interest

Compound Name: TPOP146

Cat. No.: B15572498

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This technical guide addresses the inquiry on "TPOP146 for probing TSPO function." However, a comprehensive review of scientific literature and chemical supplier databases reveals a significant discrepancy regarding the molecular target of TPOP146. Publicly available data, including a specific CAS number, overwhelmingly identify TPOP146 as a selective inhibitor of the CBP/p300 bromodomain, an epigenetic regulator. There is no peer-reviewed scientific evidence to support its function as a probe for the Translocator Protein (TSPO).

Therefore, this document is structured in two parts to provide a thorough and accurate resource:

- Part 1: **TPOP146** as a CBP/p300 Bromodomain Inhibitor. This section serves as an in-depth technical guide on the known entity **TPOP146** (CAS 2018300-62-2). It details its mechanism of action, quantitative binding data, relevant signaling pathways, and standard experimental protocols for its characterization.
- Part 2: A General Technical Guide for Probing TSPO Function. This section fulfills the user's interest in the methodology of using a chemical probe for TSPO. It describes the function of TSPO, provides quantitative data for well-established TSPO ligands as examples, and outlines the experimental workflows used to characterize such probes.

This dual approach ensures that the information provided is scientifically accurate while still addressing the methodological aspects of the original query.

Part 1: TPOP146 - A Selective CBP/p300 Bromodomain Inhibitor

TPOP146 (CAS 2018300-62-2) is a selective, benzoxazepine-based chemical probe that targets the bromodomains of the homologous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300.[1] These proteins are crucial transcriptional co-activators that regulate gene expression by acetylating histones and other proteins.[1][2] The bromodomain of CBP/p300 specifically recognizes acetylated lysine residues, tethering the complex to chromatin to facilitate transcription. By competitively binding to this acetyl-lysine pocket, **TPOP146** disrupts the assembly of transcription complexes at specific gene loci, thereby modulating the expression of genes involved in proliferation and survival, such as MYC and androgen receptor (AR) targets.[1][3][4]

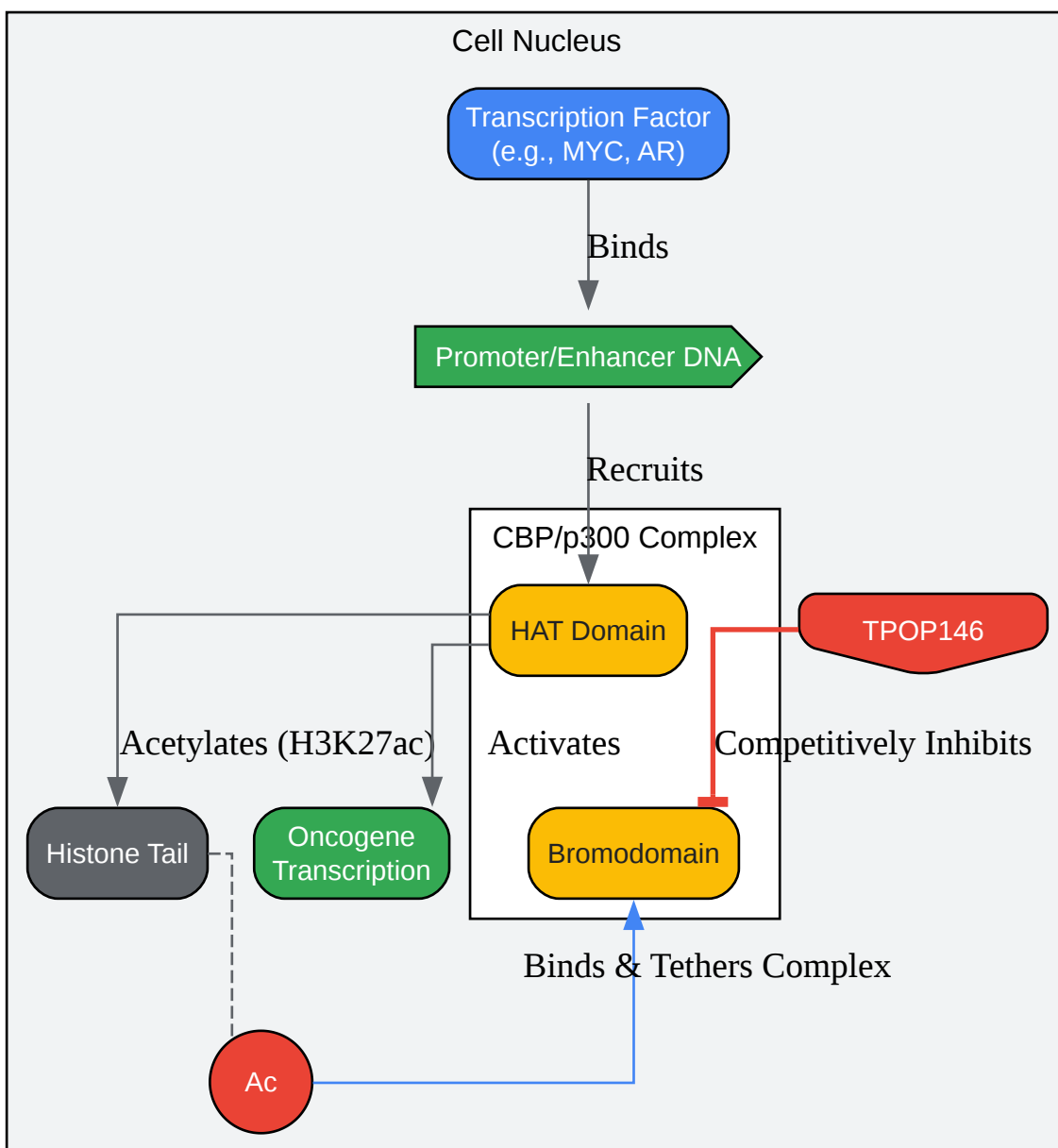
Quantitative Data for TPOP146 and Related CBP/p300 Inhibitors

The following table summarizes the binding affinity of **TPOP146** for its primary target and key selectivity counter-screen. For context, data for other common CBP/p300 inhibitors are also included.

Compound	Target Domain	Target Protein	Parameter	Value	Reference(s)
TPOP146	Bromodomain	CBP	Kd	134 nM	[3][5][6]
Bromodomain	BRD4(1)	Kd	5.02 μ M (>37-fold selective)	[5][6]	
C646	HAT Domain	p300	Ki	400 nM	[7][8]
GNE-049	Bromodomain	CBP	IC50	1.1 nM	[2][4]
Bromodomain	p300	IC50	2.3 nM	[2][4]	
Cell-based	MV-4-11 cells (MYC expression)	EC50	14 nM	[4]	

Signaling Pathway Visualization

The diagram below illustrates the mechanism of CBP/p300 as a transcriptional co-activator and the inhibitory action of **TPOP146**.



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Mechanism of CBP/p300 inhibition by **TPOP146**.

Experimental Protocols

This protocol outlines a standard method to determine the concentration of **TPOP146** that inhibits cell proliferation by 50% (IC₅₀).

- Cell Seeding: Seed cancer cells (e.g., MV-4-11, LNCaP) into a 96-well plate at a density of 5,000-10,000 cells/well in complete culture medium and incubate for 24 hours to allow for

adherence.^[7]

- **Compound Preparation:** Prepare a stock solution of **TPOP146** in DMSO. Create a series of 2-fold serial dilutions in culture medium to cover a broad concentration range (e.g., 1 nM to 10 μ M). Include a vehicle control (DMSO at the highest concentration used).^[7]
- **Treatment:** Remove the medium from the cells and add 100 μ L of the **TPOP146** dilutions or vehicle control to the appropriate wells.
- **Incubation:** Incubate the plate for 72 hours at 37°C in a humidified incubator.
- **Viability Measurement:** Add a viability reagent such as MTT or a resazurin-based reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. Incubate for the recommended time (e.g., 1-4 hours).
- **Data Acquisition:** Measure absorbance or luminescence using a microplate reader.
- **Data Analysis:** Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized response against the logarithm of the **TPOP146** concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

This protocol determines if **TPOP146** engages its target in cells by measuring changes in histone H3 lysine 27 acetylation (H3K27ac), a direct product of CBP/p300 activity, at a specific gene promoter like MYC.^[7]

- **Cell Treatment:** Culture cells to ~80% confluency and treat with **TPOP146** at a relevant concentration (e.g., 1 μ M) or vehicle control for 6-24 hours.
- **Cross-linking:** Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine.
- **Cell Lysis and Chromatin Shearing:** Harvest and lyse the cells to isolate the nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

- Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared lysate overnight at 4°C with an antibody specific for H3K27ac. Use a non-specific IgG as a negative control.
- Immune Complex Capture: Add Protein A/G magnetic beads to the antibody-chromatin mixture to capture the immune complexes.
- Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the chromatin from the antibody/bead complex.
- Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating the eluate at 65°C. Treat with RNase A and Proteinase K, then purify the DNA using a standard column-based kit.
- Analysis by qPCR: Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify the promoter or enhancer region of a known CBP/p300 target gene (e.g., MYC). Analyze the relative enrichment of H3K27ac at the target site in **TPOP146**-treated samples compared to vehicle-treated samples.

Part 2: Probing Translocator Protein (TSPO)

Function - A General Guide

The Translocator Protein (TSPO) is an 18 kDa protein primarily located on the outer mitochondrial membrane.^{[9][10]} It is involved in several key cellular processes, including the transport of cholesterol into mitochondria (a rate-limiting step in steroidogenesis), regulation of apoptosis, and mitochondrial bioenergetics.^{[11][12]} TSPO expression is low in the healthy brain but is significantly upregulated in activated microglia and macrophages during neuroinflammation, making it a valuable biomarker for neurological diseases.^{[10][13]}

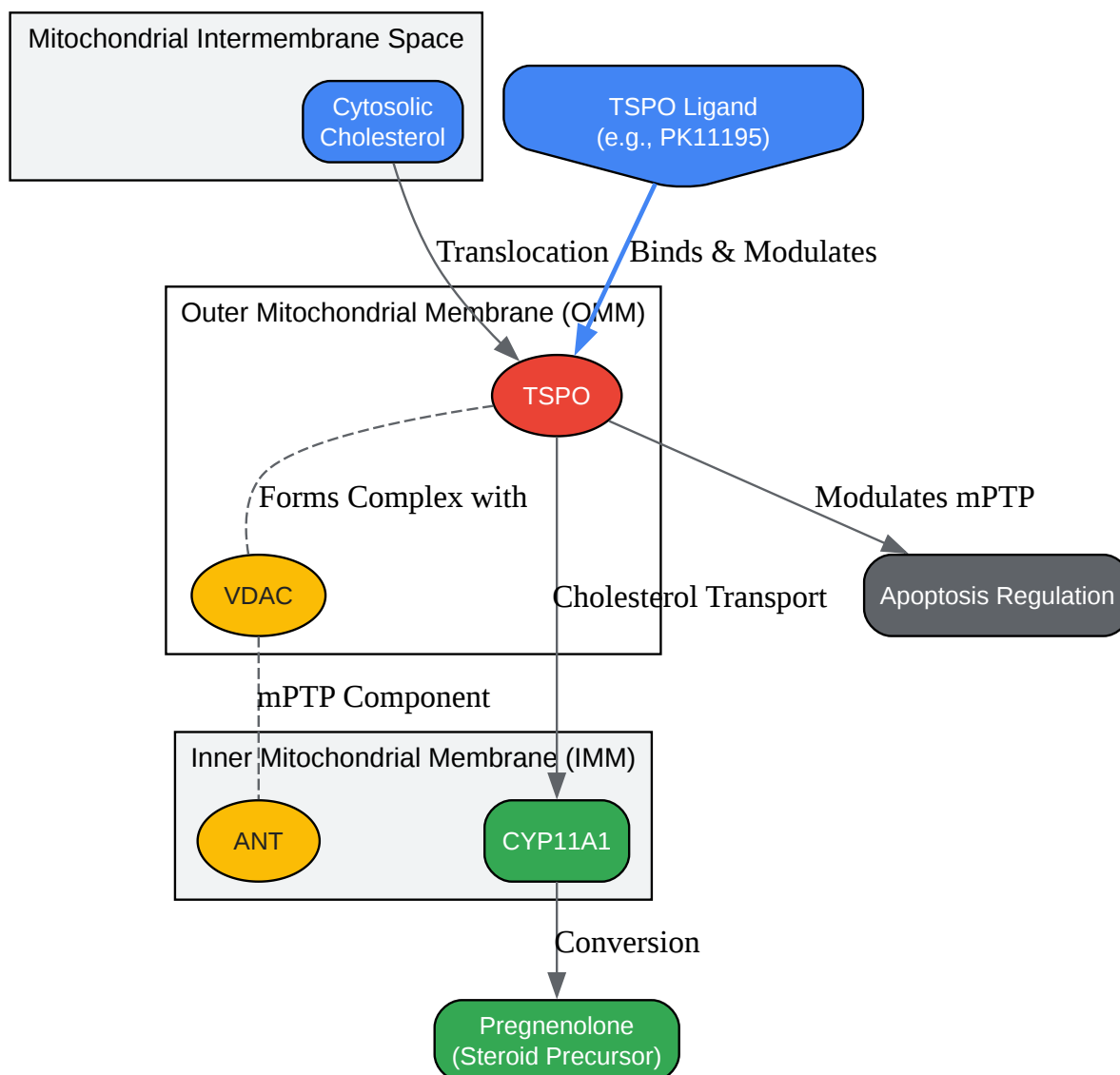
Quantitative Data for Exemplary TSPO Ligands

Probing TSPO function requires well-characterized ligands with high affinity and selectivity. The following table provides binding data for several widely used TSPO ligands.

Ligand	Chemical Class	Parameter	Value (Ki, nM)	Notes	Reference(s)
(R)-PK11195	Isoquinoline Carboxamide	Ki	~3-10	Prototypical "first-generation" ligand.	[14] [15]
Ro5-4864	Benzodiazepine	Ki	~1-3	"Agonist" ligand, stimulates steroidogenesis.	[15] [16]
PBR28	Aryloxyanilide	Ki (HAB)	~2.2-2.9	"Second-generation" ligand, sensitive to rs6971 polymorphism.	[17]
Ki (LAB)	~187-237	LAB: Low-Affinity Binder; HAB: High-Affinity Binder.	[17]		
DAA1106	Phenoxyphenylacetamide	Ki	~0.04-0.19	High-affinity "second-generation" ligand.	[14]
CB251	Imidazopyridine Acetamide	Ki	0.27	High-affinity ligand developed for PET imaging.	[18]

Signaling & Functional Pathway Visualization

The diagram below outlines the central functions of TSPO at the mitochondrial level.



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Key functions of the Translocator Protein (TSPO).

Experimental Protocols

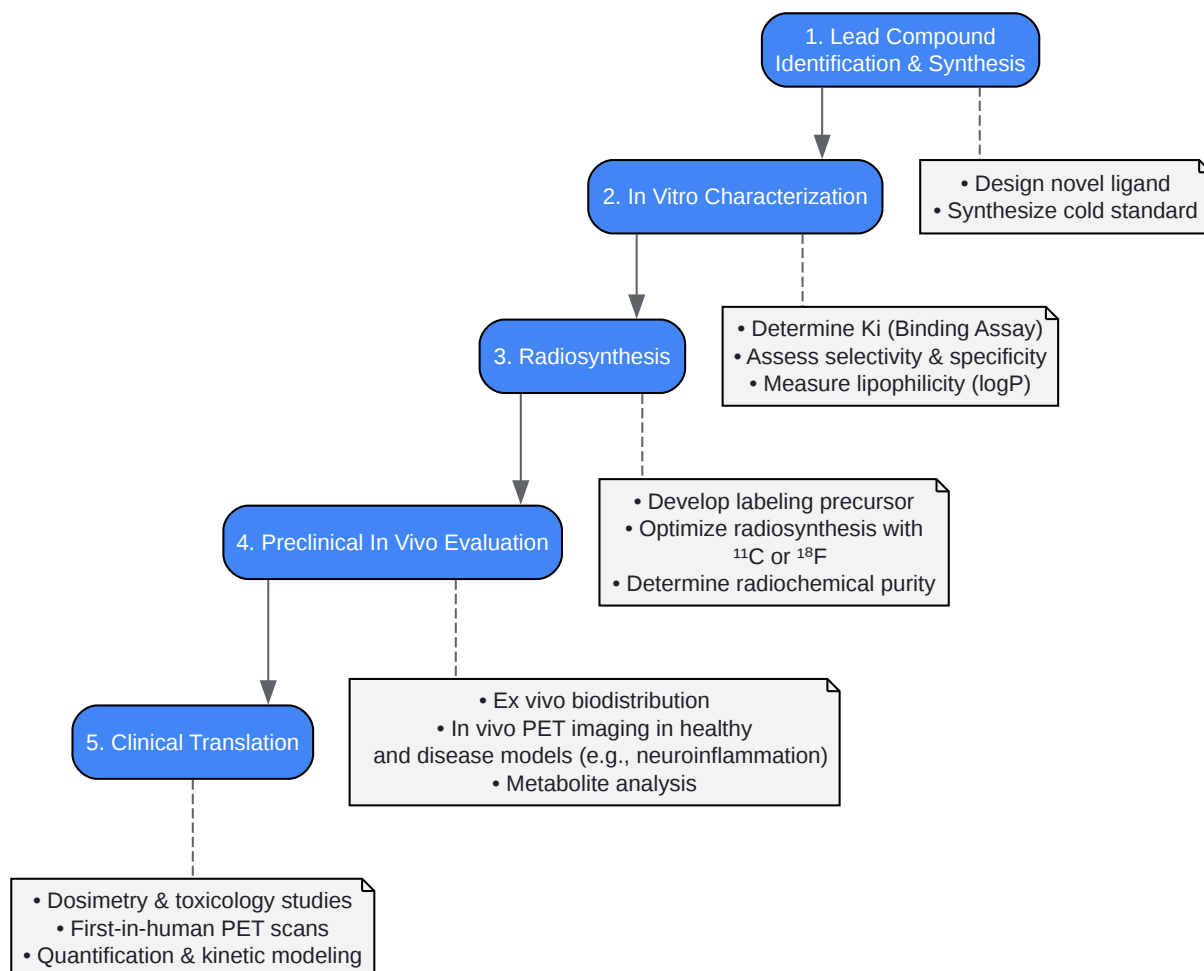
This protocol is a standard method to determine the binding affinity (K_i) of a novel, non-radiolabeled compound (like a hypothetical TSPO probe) by measuring its ability to compete

with a known radioligand for binding to TSPO.

- **Tissue/Cell Preparation:** Prepare mitochondrial fractions from a tissue with high TSPO expression (e.g., rat kidney) or from cells overexpressing human TSPO. Homogenize the tissue in a suitable buffer and perform differential centrifugation to isolate the mitochondrial pellet. Resuspend the pellet in assay buffer.
- **Assay Setup:** In a 96-well plate, set up the assay in triplicate. Include wells for:
 - **Total Binding:** Radioligand + assay buffer.
 - **Non-specific Binding (NSB):** Radioligand + a high concentration of a known, potent TSPO ligand (e.g., 10 μ M PK11195) to saturate all specific binding sites.
 - **Competition:** Radioligand + serial dilutions of the novel test compound (e.g., from 0.1 nM to 10 μ M).
- **Reagent Addition:** Add the mitochondrial preparation (protein concentration typically 10-50 μ g/well) to all wells. Add a fixed, low concentration of a suitable TSPO radioligand (e.g., [3H]PK11195 at ~1 nM) to all wells.
- **Incubation:** Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.
- **Harvesting:** Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
- **Washing:** Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
- **Detection:** Dry the filter mats, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
- **Data Analysis:**
 - Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

- For the competition wells, calculate the percentage of specific binding at each concentration of the test compound.
- Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
- Use non-linear regression to determine the IC50 of the test compound.
- Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant for TSPO.

The development of a TSPO probe for in vivo imaging with Positron Emission Tomography (PET) follows a rigorous workflow.



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Workflow for the development of a TSPO PET imaging probe.

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